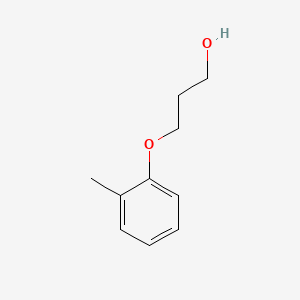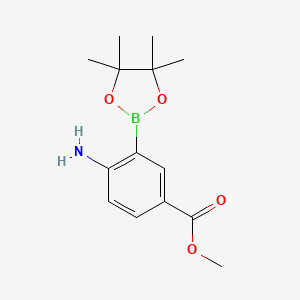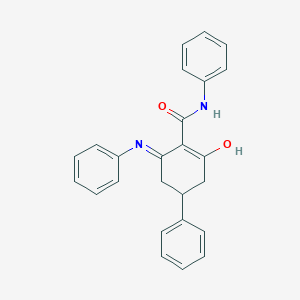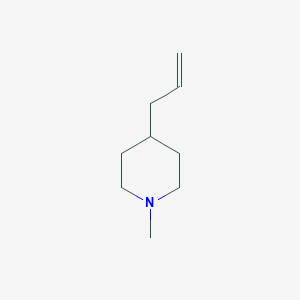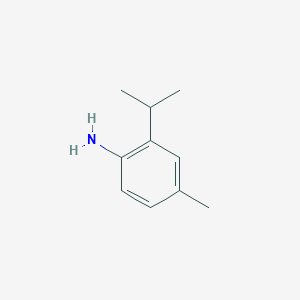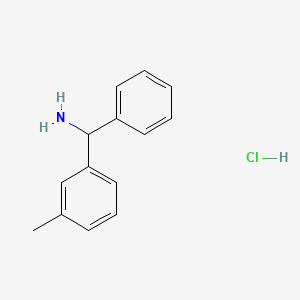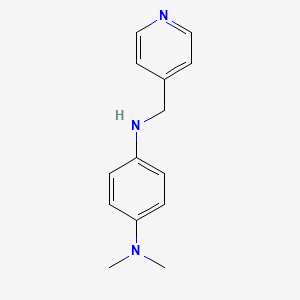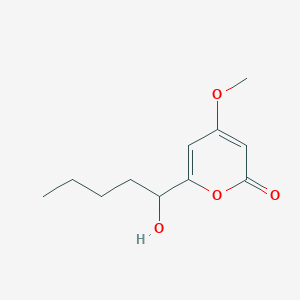
6-(1-Hydroxypentyl)-4-methoxy-2H-pyran-2-one
Descripción general
Descripción
“6-(1-Hydroxypentyl)-4-methoxy-2H-pyran-2-one” is a compound that has been studied for its potential neuroprotective effects . It has been shown to ameliorate memory deficits and reduce oxidative injury in Alzheimer’s disease mouse models by activating the Nrf2 signaling pathway . It is also known as “potassium 2-(1-hydroxypentyl)-benzoate” or “PHPB” and is a new drug candidate for ischemic stroke .
Synthesis Analysis
The synthesis of this compound involves a catalytic enantioselective tandem oxa[4+2] cycloaddition/aldehyde allylboration methodology . This method allows for the assembly of highly substituted α-hydroxyalkyl dihydropyrans in a single three-component reaction utilizing three different enol ethers and a wide variety of aldehydes .Molecular Structure Analysis
The molecular structure of “6-(1-Hydroxypentyl)-4-methoxy-2H-pyran-2-one” is represented by the molecular formula C11H18O4 .Chemical Reactions Analysis
This compound has been shown to exert neuroprotective effects against cognitive impairment in a variety of dementia animal models such as APP/PS1 transgenic mice . It has also been shown to have effects on memory deficits in animal models of Alzheimer’s disease .Aplicaciones Científicas De Investigación
Synthesis and Luminescence
- Synthesis and Solid-State Luminescence : A study by Karpov et al. (2020) describes the synthesis and solid-state luminescence properties of new highly-substituted 6-amino-2H-pyran-2-one derivatives. These compounds were obtained from inexpensive materials via regioselective heterocyclization, showing potential in obtaining biologically active compounds based on this scaffold (Karpov et al., 2020).
Synthesis Techniques
- Efficient Synthesis Techniques : A study by Torii et al. (1976) discusses the efficient synthesis of various derivatives from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones, like pyromeconic acid and maltol, through acid-catalyzed rearrangement (Torii et al., 1976).
Antibacterial and Antifungal Properties
- Antimicrobial Properties : Georgiadis et al. (1992) synthesized several derivatives of 2H-pyran-3(6H)-ones, demonstrating significant activity against gram-positive bacteria, highlighting the potential of these compounds in antimicrobial applications (Georgiadis et al., 1992).
Chemical Interaction Studies
- Interaction with Marine Environments : A study by Le et al. (2021) investigated the chemical interactions between fungi and mollusc hosts in marine environments, highlighting a high chemical diversity of pyran-2-ones related to the presence of mussel extract in the culture medium. This study provides insight into the role of these compounds in marine ecosystems (Le et al., 2021).
Natural Product Synthesis
- Synthesis of Natural Products : Younis et al. (2000) described the utility of 4-methoxy-6-methyl-3-trimethylsilyl-2H-pyran-2-one in synthesizing natural products of polyketide origin, demonstrating its value as a synthon in natural product chemistry (Younis et al., 2000).
Spectroscopic and Theoretical Explorations
- Spectroscopic and Theoretical Studies : Priya et al. (2021) explored the chemical compound 6-hydromethyl-4-methoxy-4methoxytetrahydro-pyran-2, 3, 5-triol, derived from the ethanol extract of Senna auriculata flower, through various spectroscopic and theoretical methods. This study contributes to the understanding of the molecular structure and properties of pyran derivatives (Priya et al., 2021).
Mecanismo De Acción
Direcciones Futuras
“6-(1-Hydroxypentyl)-4-methoxy-2H-pyran-2-one” is a promising compound for the treatment of neurological conditions such as Alzheimer’s disease and ischemic stroke . Future research should focus on further elucidating its mechanism of action and assessing its safety and efficacy in clinical trials .
Propiedades
IUPAC Name |
6-(1-hydroxypentyl)-4-methoxypyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h6-7,9,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFKXWDSIIPMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC(=O)O1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52717-42-7 | |
| Record name | 6-(1-Hydroxypentyl)-4-methoxy-2H-pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052717427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1-HYDROXYPENTYL)-4-METHOXY-2H-PYRAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/894YGH6FGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



